N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoxazole ring, a piperazine moiety, and a cyclopenta[d]pyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring and the cyclopenta[d]pyrimidine core. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride under acidic conditions to form 5-methylisoxazole.
Synthesis of the Cyclopenta[d]pyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Coupling Reactions: The final step involves coupling the isoxazole and cyclopenta[d]pyrimidine intermediates with 4-methylpiperazine and thioacetamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or isoxazole moieties using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methylisoxazol-3-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2-dihydroquinolin-4-yl)thio)acetamide
- N-(5-methylisoxazol-3-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2-dihydroindol-4-yl)thio)acetamide
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3S/c1-12-10-15(21-27-12)19-16(25)11-28-17-13-4-3-5-14(13)24(18(26)20-17)23-8-6-22(2)7-9-23/h10H,3-9,11H2,1-2H3,(H,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNADWHWVDZJKJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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